![molecular formula C13H17NSe B14201025 2-Propen-1-amine, N-[2-(phenylseleno)butylidene]- CAS No. 831200-83-0](/img/structure/B14201025.png)
2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-amine, N-[2-(phenylseleno)butylidene]- is an organic compound that features a propenylamine group and a phenylseleno group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N-[2-(phenylseleno)butylidene]- typically involves the reaction of 2-propen-1-amine with a phenylseleno compound under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The temperature and reaction time are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, N-[2-(phenylseleno)butylidene]- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding amine.
Substitution: The propenylamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted propenylamine derivatives.
Scientific Research Applications
2-Propen-1-amine, N-[2-(phenylseleno)butylidene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, N-[2-(phenylseleno)butylidene]- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can undergo redox reactions, influencing cellular oxidative stress levels. The propenylamine group can interact with various biological molecules, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine, N-2-propenyl-: Similar structure but lacks the phenylseleno group.
Diallylamine: Contains two propenylamine groups but no phenylseleno group.
Uniqueness
2-Propen-1-amine, N-[2-(phenylseleno)butylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This group allows the compound to participate in redox reactions and potentially exhibit antioxidant activity, setting it apart from other similar compounds.
Properties
CAS No. |
831200-83-0 |
|---|---|
Molecular Formula |
C13H17NSe |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-phenylselanyl-N-prop-2-enylbutan-1-imine |
InChI |
InChI=1S/C13H17NSe/c1-3-10-14-11-12(4-2)15-13-8-6-5-7-9-13/h3,5-9,11-12H,1,4,10H2,2H3 |
InChI Key |
GJMKCVIZOLKYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=NCC=C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)
![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
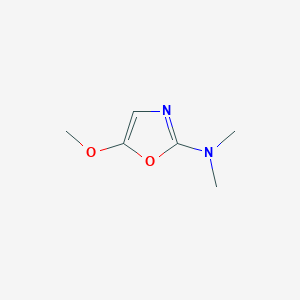
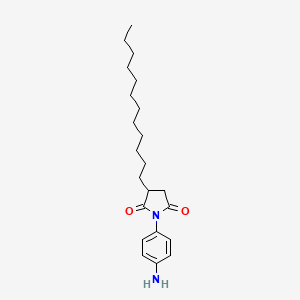
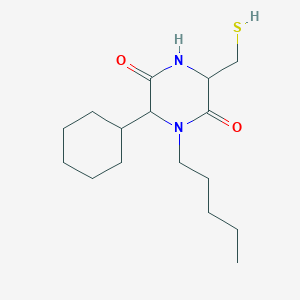
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
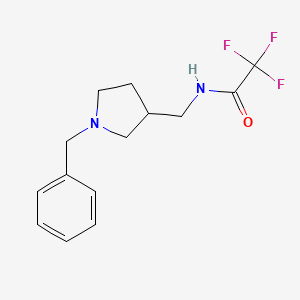
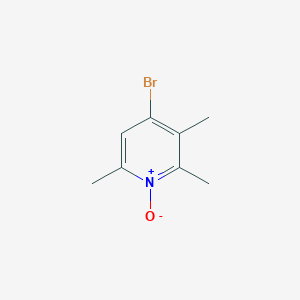
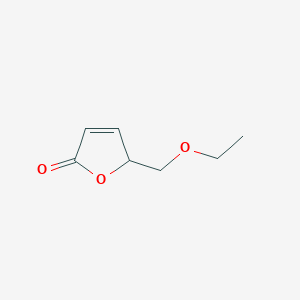
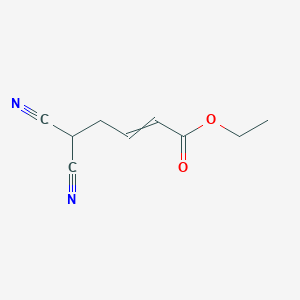
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)
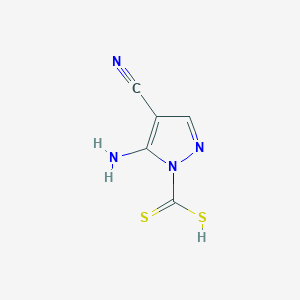
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
